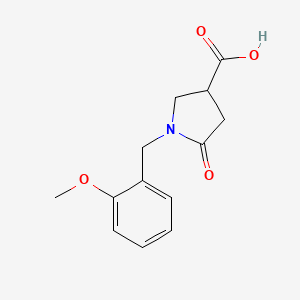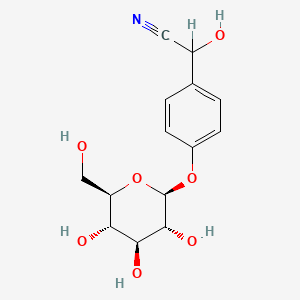
p-Glucosyloxymandelonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P-Glucosyloxymandelonitrile is a glycoside.
Scientific Research Applications
Identification and Biosynthesis : p-Glucosyloxymandelonitrile is identified as a cyanogenic glucoside in plants like Nandina domestica and Thalictrum aquilegifolium. Studies have shown its biosynthetic derivation from tyrosine, a crucial step in plant metabolic pathways (Abrol, Conn, & Stoker, 1966); (Sharples & Stoker, 1969).
Role in Plant Defense : Cyanogenic glucosides, including p-glucosyloxymandelonitrile, are involved in plant defense mechanisms. They can act as deterrents for herbivores and are essential in host plant recognition for certain insect species (Halkier & Gershenzon, 2006); (Badenes-Pérez, Gershenzon, & Heckel, 2014).
Enzymatic Processes and Genetic Engineering : Research on enzymes like UDP-glucose:p-hydroxymandelonitrile-O-glucosyltransferase, which catalyzes the synthesis of cyanogenic glucosides including p-glucosyloxymandelonitrile, reveals insights into the enzymatic processes and potential for genetic engineering in plants (Jones, Møller, & Høj, 1999); (Del Giudice et al., 2022).
Cytochrome P450 Enzymes : Cytochrome P450 enzymes play a crucial role in the biosynthesis of cyanogenic glucosides, including p-glucosyloxymandelonitrile. Understanding these enzymes can lead to deeper insights into plant metabolic pathways and defense mechanisms (Hansen et al., 2003); (Kahn et al., 1997).
Natural Variation and Inducibility : Studies on natural variation in glucosinolate accumulation in different plant species, including those related to p-glucosyloxymandelonitrile, provide insights into the genetic control of these secondary metabolites and their response to environmental factors, such as insect infestation (Kliebenstein et al., 2001); (Liu et al., 2016).
properties
CAS RN |
22660-95-3 |
|---|---|
Product Name |
p-Glucosyloxymandelonitrile |
Molecular Formula |
C14H17NO7 |
Molecular Weight |
311.29 g/mol |
IUPAC Name |
2-hydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]acetonitrile |
InChI |
InChI=1S/C14H17NO7/c15-5-9(17)7-1-3-8(4-2-7)21-14-13(20)12(19)11(18)10(6-16)22-14/h1-4,9-14,16-20H,6H2/t9?,10-,11-,12+,13-,14-/m1/s1 |
InChI Key |
RSMOYVJMDHSTEV-MXNNCRBYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(C#N)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES |
C1=CC(=CC=C1C(C#N)O)OC2C(C(C(C(O2)CO)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)O)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



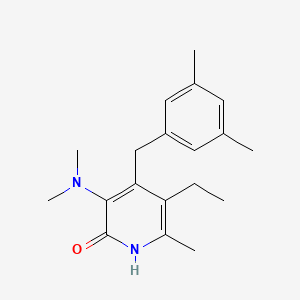
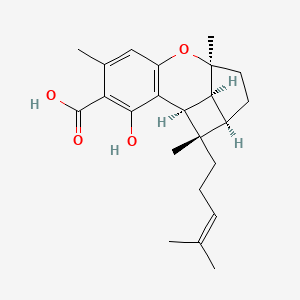

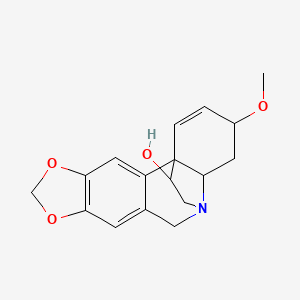

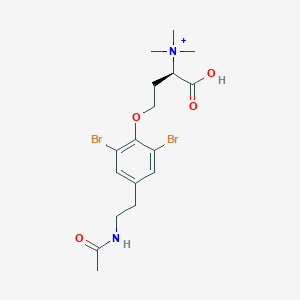
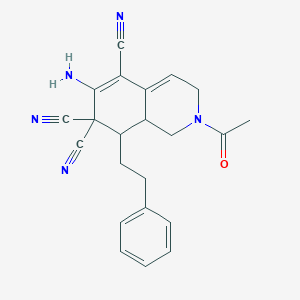
![3-(2-chlorophenyl)-1-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-[2-(1-pyrrolidinyl)ethyl]urea](/img/structure/B1198844.png)

![7-Amino-5-(4-ethoxy-3-methoxyphenyl)-4-oxo-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B1198848.png)
![1-[(1,3-Benzothiazol-2-ylthio)methyl]-2-azepanone](/img/structure/B1198850.png)

![3-(5-Furan-2-yl-[1,2,4]oxadiazol-3-yl)-pyridine](/img/structure/B1198853.png)
